molecular formula C15H24O B1628192 acorenone B CAS No. 21653-33-8

acorenone B

Cat. No. B1628192
CAS RN: 21653-33-8
M. Wt: 220.35 g/mol
InChI Key: HBTHUBMUAHAWBC-KCQAQPDRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

acorenone B is a natural product found in Zingiber officinale with data available.

Scientific Research Applications

Acorenone B as an Enzyme Inhibitor

Acorenone B has been identified as a significant compound in the essential oil from the aerial parts of Niphogeton dissecta. This substance demonstrates inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of diseases like Alzheimer’s where these enzymes are relevant. Specifically, acorenone B shows IC50 values of 40.8 μg/mL for acetylcholinesterase and 10.9 μg/mL for butyrylcholinesterase (Calva et al., 2017).

Antibiotic Resistance Inhibition

Acorenone, isolated from Acorus gramineus, exhibits strong inhibitory activity against multi-drug resistant microorganisms like Staphylococcus aureus. It has been particularly noted for its ability to inhibit bacterial resistance to chloramphenicol. This suggests its potential use in enhancing the effectiveness of existing antibiotics against resistant strains (Kim Hyekyung et al., 2000).

Chemical Synthesis Studies

Research has been conducted on the stereoselective synthesis of acorenone B, providing insights into the compound’s chemical structure and potential for laboratory synthesis. These studies are crucial for understanding its chemical properties and potential for large-scale production for research and therapeutic purposes (Oppolzer et al., 1977).

Essential Oil Composition

Acorenone B has been identified as a major component in various essential oils, suggesting its potential applications in aromatherapy and natural product industries. For example, its presence in significant concentrations in Bothriochloa spp. indicates its role in the aromatic properties of these plants (Bhandari et al., 2019).

properties

CAS RN

21653-33-8

Product Name

acorenone B

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one

InChI

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15+/m0/s1

InChI Key

HBTHUBMUAHAWBC-KCQAQPDRSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@]12CC=C(C(=O)C2)C)C(C)C

SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

Canonical SMILES

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acorenone B
Reactant of Route 2
acorenone B
Reactant of Route 3
acorenone B
Reactant of Route 4
acorenone B
Reactant of Route 5
acorenone B
Reactant of Route 6
acorenone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.